molecular formula C11H23NO4 B13101422 DL-Ethyl-panthenol

DL-Ethyl-panthenol

Cat. No.: B13101422
M. Wt: 233.30 g/mol
InChI Key: PKYMZYZSRJTROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Ethyl-panthenol: is a derivative of panthenol, which is an alcohol analog of pantothenic acid (vitamin B5). It is commonly used in various cosmetic and pharmaceutical products due to its moisturizing and healing properties. This compound is a racemic mixture containing both the dextrorotatory (D) and levorotatory (L) isomers of panthenol .

Chemical Reactions Analysis

Types of Reactions: DL-Ethyl-panthenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

DL-Ethyl-panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation. Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and the Krebs cycle .

Comparison with Similar Compounds

Uniqueness: DL-Ethyl-panthenol is unique due to its racemic mixture, which provides a balance of properties from both isomers. This makes it versatile for use in various applications, from cosmetics to pharmaceuticals .

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-N-(3-hydroxypropyl)-3-methylhexanamide

InChI

InChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16)

InChI Key

PKYMZYZSRJTROL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)C(C(=O)NCCCO)O

Origin of Product

United States

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